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Introduction
Sirtuin 6 (SIRT6) is a critical NAD+-dependent protein deacetylase and mono-ADP-

ribosyltransferase that plays a pivotal role in a wide array of cellular processes.[1][2][3] As a

key regulator of genome stability, DNA repair, metabolism, and inflammation, SIRT6 has

emerged as a significant therapeutic target for age-related diseases, cancer, and metabolic

disorders.[1][2][4][5][6][7][8] Understanding the full spectrum of SIRT6 substrates and

interacting partners is crucial for elucidating its biological functions and for the development of

targeted therapeutics. This document provides detailed protocols and application notes for the

identification and quantification of SIRT6 substrates using mass spectrometry-based proteomic

approaches.

Core Concepts in SIRT6 Substrate Identification
The identification of SIRT6 substrates primarily relies on detecting changes in protein

acetylation upon modulation of SIRT6 activity. This is typically achieved by comparing the

acetylome of cells with normal SIRT6 expression to cells where SIRT6 is overexpressed or

knocked down. Mass spectrometry (MS) is the core technology for these analyses, offering the

sensitivity and throughput required to identify and quantify thousands of acetylation sites.
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Key proteomic strategies include:

Immunoprecipitation (IP) followed by Mass Spectrometry (IP-MS): This technique is used to

identify proteins that physically interact with SIRT6, which may include its substrates.

Quantitative Acetylomics: This approach aims to globally quantify changes in protein

acetylation in response to altered SIRT6 activity. Common methods include Stable Isotope

Labeling by Amino acids in Cell culture (SILAC) and Label-Free Quantification (LFQ).

Experimental Workflows
Workflow for Identifying SIRT6 Interacting Proteins
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Caption: Workflow for SIRT6 Interacting Protein Identification.
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Workflow for Quantitative Acetylomics using SILAC

SILAC Labeling
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Caption: Quantitative Acetylomics Workflow using SILAC.

Detailed Experimental Protocols
Protocol 1: Immunoprecipitation of SIRT6 and
Interacting Proteins
This protocol describes the immunoprecipitation of Flag-tagged SIRT6 from cultured human

cells for subsequent identification of interacting proteins by mass spectrometry.

Materials:

HEK293T cells

pcDNA-Flag-SIRT6 plasmid

Lipofectamine 2000 or similar transfection reagent

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

Phosphate-Buffered Saline (PBS)

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON X-100,

supplemented with protease and phosphatase inhibitors.

Anti-Flag M2 affinity gel

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA

Elution Buffer: 0.1 M Glycine-HCl, pH 3.5

Neutralization Buffer: 1 M Tris-HCl, pH 8.0

Ammonium Bicarbonate (50 mM)

Dithiothreitol (DTT)

Iodoacetamide (IAA)
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Trypsin (sequencing grade)

Procedure:

Cell Culture and Transfection:

Plate HEK293T cells in 10-cm dishes and grow to 70-80% confluency.

Transfect cells with pcDNA-Flag-SIRT6 or an empty vector control using a suitable

transfection reagent according to the manufacturer's instructions.

Incubate for 24-48 hours post-transfection.

Cell Lysis:

Wash cells twice with ice-cold PBS.

Add 1 mL of ice-cold Lysis Buffer to each plate and scrape the cells.

Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with

occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

Immunoprecipitation:

Equilibrate the anti-Flag M2 affinity gel by washing three times with Lysis Buffer.

Add the equilibrated beads to the protein lysate and incubate for 2-4 hours at 4°C with

gentle rotation.

Washing:

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

Discard the supernatant.
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Wash the beads three times with 1 mL of Wash Buffer.

Elution or On-Bead Digestion (for Mass Spectrometry):

Elution: Add 50 µL of Elution Buffer to the beads and incubate for 10 minutes at room

temperature. Pellet the beads and transfer the supernatant containing the eluted proteins

to a new tube. Neutralize the eluate with Neutralization Buffer.

On-Bead Digestion (Recommended):

Resuspend the washed beads in 50 µL of 50 mM ammonium bicarbonate.

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in

the dark for 30 minutes.

Add trypsin (1:50 enzyme to estimated protein ratio) and incubate overnight at 37°C.

Centrifuge to pellet the beads and collect the supernatant containing the digested

peptides.

Sample Preparation for Mass Spectrometry:

Acidify the peptide solution with formic acid to a final concentration of 0.1%.

Desalt the peptides using a C18 StageTip or equivalent.

Dry the peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-

MS/MS analysis (e.g., 0.1% formic acid).

Protocol 2: SILAC-Based Quantitative Acetylomics
This protocol outlines the use of SILAC to quantify changes in protein acetylation following

SIRT6 overexpression.

Materials:

SILAC-compatible cell line (e.g., HEK293T)
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SILAC DMEM lacking L-lysine and L-arginine

Dialyzed FBS

"Light" amino acids: L-lysine (Lys0) and L-arginine (Arg0)

"Heavy" amino acids: 13C6,15N2-L-lysine (Lys8) and 13C6,15N4-L-arginine (Arg10)

Lysis Buffer (as in Protocol 1)

PTMScan Acetyl-Lysine Motif Kit or similar antibody-based enrichment kit

All other reagents for protein digestion and sample preparation as in Protocol 1.

Procedure:

SILAC Labeling:

Culture cells for at least 6 doublings in either "light" SILAC medium (supplemented with

Lys0 and Arg0) or "heavy" SILAC medium (supplemented with Lys8 and Arg10).

Verify >95% isotope incorporation by mass spectrometry.

Experimental Treatment:

Transfect the "heavy" labeled cells with Flag-SIRT6 and the "light" labeled cells with an

empty vector control.

Cell Lysis and Protein Digestion:

Harvest and lyse the "light" and "heavy" cell populations separately as described in

Protocol 1.

Determine the protein concentration of each lysate.

Combine equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).

Proceed with reduction, alkylation, and trypsin digestion as described in Protocol 1.
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Enrichment of Acetylated Peptides:

Enrich for acetylated peptides from the combined digest using an anti-acetyl-lysine

antibody-based kit according to the manufacturer's protocol.

LC-MS/MS Analysis and Data Quantification:

Analyze the enriched acetylated peptides by LC-MS/MS.

Use software such as MaxQuant to identify peptides and quantify the heavy/light ratios.

Peptides with a significantly increased light/heavy ratio represent potential SIRT6

substrates, as their acetylation is increased in the absence of SIRT6 overexpression.

Data Presentation
Known and Putative SIRT6 Substrates
The following table summarizes key histone and non-histone substrates of SIRT6 identified

through mass spectrometry and other methods.
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Substrate Class Protein Name Function
Relevant Lysine
Sites

Histones Histone H3
Chromatin structure,

gene regulation

K9, K18, K27, K56[3]

[5][6][9][10][11]

DNA Repair PARP1
DNA damage repair,

ADP-ribosylation
Multiple

CtIP DNA end resection K327, K428

Transcription NF-κB (p65)
Inflammation,

immunity
K310[4]

c-MYC
Cell proliferation,

oncogenesis
Multiple

HIF1α Hypoxia response Multiple

Metabolism GCN5

Histone

acetyltransferase,

metabolism

Multiple[4][12]

PKM2 Glycolysis K433[11][12]

FOXO1
Gluconeogenesis,

stress resistance
Multiple[4]

SIRT6 Interacting Proteins
Mass spectrometry-based interactome studies have identified numerous SIRT6-interacting

proteins, implicating SIRT6 in a variety of cellular processes.
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Functional Category Interacting Proteins

DNA Repair & Genome Stability WRN, DNA-PKcs, Ku70/80, PARP1[1][9]

Chromatin Remodeling SMARCA5, Chd4

Transcription Regulation RelA/p65, HIF1α, G3BP1, FOXO3a[13][14]

RNA Processing G3BP1, DHX9, HNRNPA1

Cell Cycle Cyclin A, Cyclin B1

Signaling Pathways Involving SIRT6
SIRT6 in DNA Double-Strand Break Repair

DNA Double-Strand Break

SIRT6

Recruitment

PARP1

Deacetylates & Activates

CtIP

Deacetylates

Non-Homologous End Joining Homologous Recombination

DNA Repair & Genome Stability

Click to download full resolution via product page

Caption: SIRT6's Role in DNA Double-Strand Break Repair.
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SIRT6 in Metabolic Regulation (Gluconeogenesis)

SIRT6

GCN5

Deacetylates (Activates GCN5)

PGC-1α

Acetylates

Gluconeogenic Genes (e.g., G6PC, PCK1)

Represses transcription

Hepatic Glucose Production
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Caption: SIRT6-Mediated Regulation of Hepatic Gluconeogenesis.

Conclusion
The mass spectrometry-based protocols and workflows detailed in this document provide a

robust framework for the identification and quantification of SIRT6 substrates and interacting

partners. A thorough understanding of these molecular interactions is essential for dissecting

the complex roles of SIRT6 in health and disease, and for the rational design of novel

therapeutic strategies targeting this multifaceted enzyme. The application of these proteomic

techniques will continue to be instrumental in expanding our knowledge of sirtuin biology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A Proteomic Perspective of Sirtuin 6 (SIRT6) Phosphorylation and Interactions and Their
Dependence on Its Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

2. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

3. A Comprehensive Analysis into the Therapeutic Application of Natural Products as SIRT6
Modulators in Alzheimer’s Disease, Aging, Cancer, Inflammation, and Diabetes - PMC
[pmc.ncbi.nlm.nih.gov]

4. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Identification of Novel Interacting Partners of Sirtuin6 - PMC [pmc.ncbi.nlm.nih.gov]

7. pubs.acs.org [pubs.acs.org]

8. researchgate.net [researchgate.net]

9. Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro - PMC
[pmc.ncbi.nlm.nih.gov]

10. Issues and Applications in Label-Free Quantitative Mass Spectrometry - PMC
[pmc.ncbi.nlm.nih.gov]

11. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

12. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]

13. Identification of Novel Interacting Partners of Sirtuin6 | PLOS One [journals.plos.org]

14. bpsbioscience.com [bpsbioscience.com]

To cite this document: BenchChem. [Application Notes and Protocols for Mass
Spectrometry-Based Identification of SIRT6 Substrates]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2996200#mass-spectrometry-based-
identification-of-sirt6-substrates]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b2996200?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3879612/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3879612/
https://patofyziologie.lf1.cuni.cz/file/45/silac_2006.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8073883/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8073883/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8073883/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5004593/
https://www.researchgate.net/figure/Experimental-scheme-and-analysis-of-SIRT6-and-SIRT7-interacting-proteins-A_fig1_261990134
https://pmc.ncbi.nlm.nih.gov/articles/PMC3519869/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00601
https://www.researchgate.net/post/What-is-a-good-IP-protocol-to-pull-down-surface-proteins-for-Mass-Spec-analysis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10090442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10090442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3562690/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3562690/
https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-mass-spectrometry-analysis/protein-quantitation-mass-spectrometry/silac-metabolic-labeling-systems.html
https://www.creative-proteomics.com/resource/ip-ms-protocol.htm
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0051555
https://bpsbioscience.com/fluorogenic-sirtuin-6-substrate-50866
https://www.benchchem.com/product/b2996200#mass-spectrometry-based-identification-of-sirt6-substrates
https://www.benchchem.com/product/b2996200#mass-spectrometry-based-identification-of-sirt6-substrates
https://www.benchchem.com/product/b2996200#mass-spectrometry-based-identification-of-sirt6-substrates
https://www.benchchem.com/product/b2996200#mass-spectrometry-based-identification-of-sirt6-substrates
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2996200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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